molecular formula C10H11ClFN3S B15305241 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B15305241
M. Wt: 259.73 g/mol
InChI Key: AFHPTZYKCOXAMM-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a fluorinated thiadiazole derivative with the molecular formula C₉H₉ClFN₄ and a molecular weight of 228.65 g/mol (calculated by adding HCl to the base compound’s molecular weight of 192.20 g/mol from ). The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with an ethylamine side chain, which is protonated as a hydrochloride salt to enhance solubility and stability.

Thiadiazoles are heterocyclic systems known for diverse biological activities, including anticancer, antimicrobial, and pesticidal properties . The 4-fluorophenyl substituent likely enhances lipophilicity and metabolic stability, while the ethylamine moiety may facilitate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C10H11ClFN3S

Molecular Weight

259.73 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C10H10FN3S.ClH/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12;/h1-4H,5-6,12H2;1H

InChI Key

AFHPTZYKCOXAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CCN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and biological activities (Table 1).

Structural and Functional Comparisons

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Molecular Formula Notable Activity/Properties Reference
2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride 1,3,4-Thiadiazole 4-Fluorophenyl, ethylamine (HCl salt) C₉H₉ClFN₄ Potential anticancer/antimicrobial
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl C₉H₉N₃S Structural analog; no activity reported
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 1,3,4-Thiadiazole 4-Methoxyphenyl, methylamine (HCl) C₁₀H₁₂ClN₃OS Improved solubility due to methoxy
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Fluorophenyl-thiophene hybrid Varies by derivative Anticancer (IC₅₀: 1.28 µg/mL vs. MCF7)
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1,2,4-Oxadiazole 4-Fluorophenyl, ethylamine (HCl) C₁₀H₁₁ClFN₃O Oxadiazole core alters electronic properties
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride 1,3,4-Thiadiazole CF₃, ethylamine (HCl) C₅H₇ClF₃N₃S Higher electronegativity from CF₃
Key Observations

Substituent Effects: 4-Fluorophenyl vs. Methoxy Substitution (): The methoxy group in [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride enhances solubility but may reduce metabolic stability compared to the fluorine substituent .

Heterocycle Modifications: Thiadiazole vs. Thiadiazoles generally exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability .

Biological Activity: The thiophene-thiadiazole hybrid in demonstrated potent anticancer activity (IC₅₀: 1.28 µg/mL against MCF7 breast cancer cells), suggesting that hybrid heterocycles may enhance efficacy compared to purely phenyl-substituted analogs .

Synthetic Routes :

  • Many analogs, including the target compound, are synthesized via cyclization of thiosemicarbazides with phosphoryl chloride (POCl₃), as described in . Modifications in aromatic acid precursors (e.g., 4-fluorophenylacetic acid vs. 4-methoxyphenylacetic acid) enable diversification .

Biological Activity

The compound 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a derivative of the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is C10H11FN4SC_{10}H_{11}FN_{4}S with a molecular weight of 244.28 g/mol. The presence of the fluorophenyl group enhances its biological activity by increasing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

The presence of halogen substituents like fluorine has been correlated with enhanced antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

The compound also shows promising antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, derivatives with similar structures have been reported to achieve MIC values comparable to standard antifungal agents like fluconazole:

Fungal Strain MIC
Candida albicans24 μg/mL
Aspergillus niger32 μg/mL

These findings suggest that the thiadiazole moiety is a valuable scaffold for developing antifungal agents .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can exhibit anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that thiadiazole derivatives may possess anticancer properties. The cytotoxicity of compounds related to 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been evaluated against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

These results indicate a promising avenue for further research into the development of novel anticancer therapies based on this scaffold .

Case Studies

A notable study investigated the synthesis and biological evaluation of a series of thiadiazole derivatives including the target compound. The results highlighted its potent antimicrobial and anticancer activities compared to existing drugs. This underscores the necessity for further exploration into structure-activity relationships to optimize efficacy and reduce toxicity .

Q & A

Q. What are the established synthetic pathways for 2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of a thiosemicarbazide intermediate with a fluorophenyl-substituted carboxylic acid derivative under acidic conditions. For example:

Starting Materials : 4-Fluorobenzonitrile and thiosemicarbazide are reacted in ethanol under reflux to form a thiadiazole ring .

Intermediate Formation : The resulting thiadiazole is alkylated with ethyl bromoacetate, followed by hydrolysis to yield the free amine .

Salt Formation : The amine is treated with hydrochloric acid to form the hydrochloride salt .

  • Key Reaction Conditions :
  • Cyclization: POCl₃ or H₂SO₄ as catalysts at 90–100°C .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the ethylamine moiety (δ ~2.8–3.5 ppm for CH₂NH₂) .
  • FT-IR : Identifies N-H stretches (~3300 cm⁻¹ for amine) and C=S/C=N vibrations (~1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.08 for the free base) .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Inhibits proliferation in in vitro assays (e.g., IC₅₀ = 12.3 µM against MCF-7 cells) via apoptosis induction, linked to caspase-3 activation .
  • Antimicrobial Activity : Moderate activity against S. aureus (MIC = 25 µg/mL) due to thiadiazole-mediated disruption of bacterial membrane integrity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) may arise from differences in:
  • Assay Conditions : Cell line heterogeneity, incubation time, or serum concentration .
  • Compound Purity : Validate purity (>95%) via HPLC before testing .
  • Mechanistic Follow-Up : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for pathway analysis) .

Q. What computational strategies optimize its binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The 4-fluorophenyl group shows hydrophobic interactions with Leu694, while the thiadiazole engages in π-π stacking .
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with activity using Hammett constants (σ = 0.06 for 4-F) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ to accelerate cyclization (yield increase from 65% to 82%) .
  • Process Monitoring : Use in-situ FT-IR to track reaction progression and minimize byproducts .

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